12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes renewable levulinic acid, methyl chloroformate, and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .
Industrial Production Methods
This method is advantageous due to its use of readily available starting materials and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the tricyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory activity and potential as a nonsteroidal anti-inflammatory drug.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 8-butyl-12,12-dimethyl-11-thia-4,5,7-triazatricyclo[7.4.0.02,6]trideca-1(9),2,5,7-tetraen-3-amine
Uniqueness
12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is unique due to its specific tricyclic structure and the presence of both oxygen and sulfur atoms within the ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C27H28N2O3S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
12,12-dimethyl-4,6-bis(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C27H28N2O3S/c1-27(2)17-21-22(18-32-27)33-25-23(21)24(30)28(15-13-19-9-5-3-6-10-19)26(31)29(25)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
InChI Key |
IESWKHQPUDDAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CCC4=CC=CC=C4)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
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